molecular formula C14H19N3S B187489 N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 5113-89-3

N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Cat. No. B187489
CAS RN: 5113-89-3
M. Wt: 261.39 g/mol
InChI Key: ISUZHSOLHOCRBT-UHFFFAOYSA-N
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Description

N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine, also known as BTP, is a novel compound with potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. BTP has been shown to have a variety of biological effects, including antitumor, anti-inflammatory, and antiviral activities.

Mechanism of Action

The mechanism of action of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is not fully understood, but it is thought to involve the inhibition of specific enzymes involved in cancer cell growth and inflammation. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a low toxicity profile in vitro, but further studies are needed to determine its toxicity in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is its potential as a novel therapeutic agent for cancer and inflammation. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a unique structure and mechanism of action, which may make it effective against tumors that are resistant to other chemotherapeutic agents. One limitation of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is its low yield in the synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify specific targets for its antitumor and anti-inflammatory activities. Another direction is to optimize the synthesis method to increase the yield of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine and reduce the cost of production. Finally, future studies should investigate the toxicity and pharmacokinetics of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine in vivo to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 2-aminothiophenol with diethyl malonate to form 2-(diethoxymethylthio)benzoic acid. This intermediate is then reacted with 2,3-dichloroquinoxaline to form 2-(diethoxymethylthio)benzo[d]thiazol-6-ol. The final step involves the reaction of this intermediate with butylamine to form N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has potential applications in scientific research, particularly in the areas of cancer and inflammation. Studies have shown that N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

properties

CAS RN

5113-89-3

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H19N3S/c1-2-3-8-15-13-12-10-6-4-5-7-11(10)18-14(12)17-9-16-13/h9H,2-8H2,1H3,(H,15,16,17)

InChI Key

ISUZHSOLHOCRBT-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C3=C(CCCC3)SC2=NC=N1

Canonical SMILES

CCCCNC1=C2C3=C(CCCC3)SC2=NC=N1

Origin of Product

United States

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